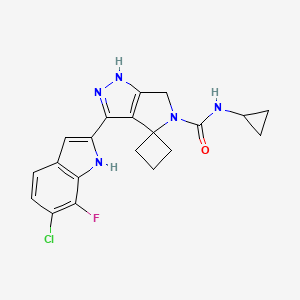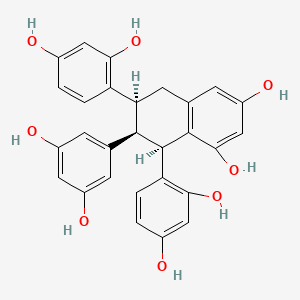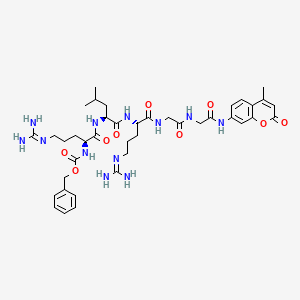
Z-Arg-Leu-Arg-Gly-Gly-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Arg-Leu-Arg-Gly-Gly-AMC is a peptide substrate primarily used to study protease activity. It consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions . This compound is particularly significant in the study of SARS-CoV papain-like protease (PLpro), where the sequence RLRGG is the C-terminal sequence of ubiquitin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Arg-Leu-Arg-Gly-Gly-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino acids during the synthesis . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing industrial-grade HPLC systems .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC primarily undergoes hydrolysis reactions. When exposed to proteases, the peptide bond between the glycine and AMC is cleaved, releasing the fluorescent AMC .
Common Reagents and Conditions
Reagents: Proteases such as SARS-CoV PLpro.
Conditions: The reaction is typically carried out in a buffer solution containing HEPES (pH 7.4), Triton X-100, BSA, and DTT.
Major Products
The major product of the hydrolysis reaction is free AMC, which can be detected by its fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm .
Applications De Recherche Scientifique
Z-Arg-Leu-Arg-Gly-Gly-AMC is widely used in scientific research for the following applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases.
Biology: Helps in understanding the role of proteases in various biological processes, including protein degradation and signal transduction.
Industry: Employed in high-throughput screening assays for the identification of protease inhibitors.
Mécanisme D'action
Z-Arg-Leu-Arg-Gly-Gly-AMC exerts its effects by serving as a substrate for proteases. The protease cleaves the peptide bond, releasing AMC, which fluoresces. This fluorescence can be measured to assess the catalytic activity of the protease . The molecular target is the active site of the protease, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Leu-Arg-Gly-Gly-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
Z-Gly-Gly-Arg-AMC: A substrate used in thrombin generation assays.
Uniqueness
Z-Arg-Leu-Arg-Gly-Gly-AMC is unique due to its specific sequence, which makes it a suitable substrate for SARS-CoV PLpro. Its ability to release a fluorescent product upon cleavage allows for easy detection and quantification of protease activity .
Propriétés
Formule moléculaire |
C40H56N12O9 |
|---|---|
Poids moléculaire |
848.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1 |
Clé InChI |
BOVMHLIAYDDKAY-DTXPUJKBSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


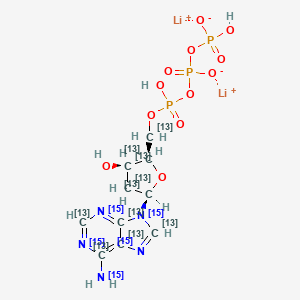
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
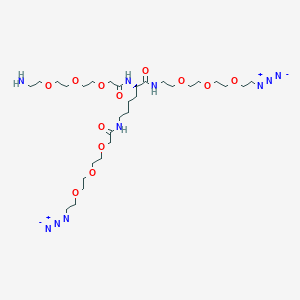
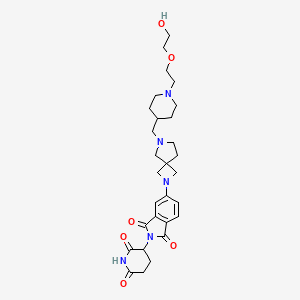

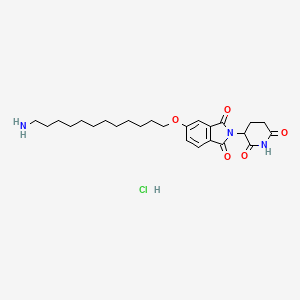

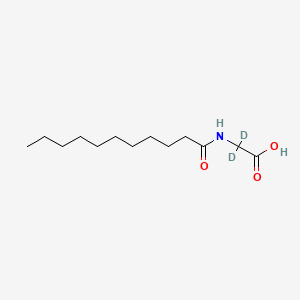
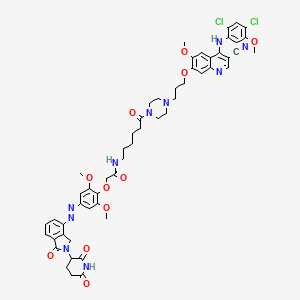
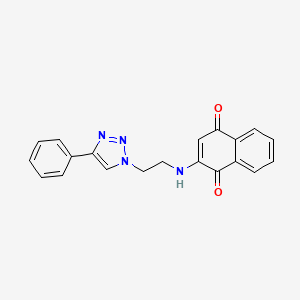
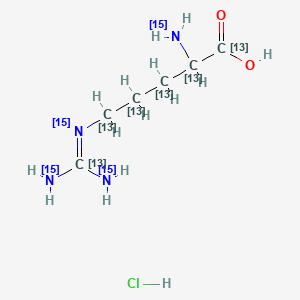
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
